molecular formula C7H10ClNO B167263 p-Anisidine hydrochloride CAS No. 20265-97-8

p-Anisidine hydrochloride

Cat. No.: B167263
CAS No.: 20265-97-8
M. Wt: 159.61 g/mol
InChI Key: VQYJLACQFYZHCO-UHFFFAOYSA-N
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Description

p-Anisidine hydrochloride, also known as 4-methoxyaniline hydrochloride, is an organic compound with the chemical formula CH₃OC₆H₄NH₂·HCl. It is a derivative of aniline, where a methoxy group is attached to the para position of the benzene ring. This compound appears as an off-white to pink crystalline powder and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Anisidine hydrochloride is typically synthesized by the reduction of 4-nitroanisole. The reduction process involves the use of reducing agents such as iron powder and hydrochloric acid. The reaction proceeds as follows: [ \text{CH₃OC₆H₄NO₂} + 3 \text{Fe} + 6 \text{HCl} \rightarrow \text{CH₃OC₆H₄NH₂} + 3 \text{FeCl₂} + 2 \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalytic hydrogenation is also common in industrial synthesis, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: this compound readily undergoes nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Gold catalysts, oxygen.

    Reduction: Iron powder, hydrochloric acid, hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as halides, alkylating agents.

Major Products:

    Oxidation: Aromatic azo compounds.

    Reduction: Derivatives of p-anisidine.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Safety

p-Anisidine hydrochloride exists as a pale yellow crystalline solid, soluble in water and organic solvents. It is classified as hazardous due to its potential health risks, including acute toxicity and carcinogenic effects upon prolonged exposure . Safety measures are essential when handling this compound to prevent adverse health effects such as methemoglobinemia and nephrotoxicity .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notable applications include:

  • Synthesis of Analgesics and Antipyretics : Compounds like Phenazopyridine and Bucillamine are synthesized using p-anisidine derivatives. Phenazopyridine is used for urinary tract discomfort relief, while Bucillamine acts as a disease-modifying antirheumatic drug .
  • Drug Formulation : Its derivatives are also explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents .

Case Study: Synthesis of Phenazopyridine

A study demonstrated the efficiency of this compound in synthesizing Phenazopyridine through a multi-step reaction involving diazotization and coupling reactions. The yield was reported to be over 85%, showcasing its utility in pharmaceutical manufacturing.

Dye Manufacturing

In the dye industry, this compound is utilized as a precursor for various synthetic dyes:

  • Dye Intermediates : It is crucial for producing vibrant dyes such as Acid Red GP and Direct Blue VB. These dyes are extensively used in textiles due to their excellent colorfastness and stability .
  • Environmental Considerations : The production processes involving p-anisidine must adhere to environmental regulations due to the hazardous nature of some by-products generated during dye synthesis .

Data Table: Dyes Synthesized from this compound

Dye NameApplicationColor Type
Acid Red GPTextile dyeingRed
Direct Blue VBTextile dyeingBlue
Acid Alizarin Violet NTextile dyeingViolet
Disperse Blue 79Synthetic fibersBlue

Analytical Chemistry

This compound is employed in analytical chemistry for various applications:

  • Complexometric Indicator : It acts as an indicator for iron(III) ions, facilitating precise iron content determination in samples .
  • Detection Reagent : The compound is used for detecting oxidation products such as aldehydes and ketones in fats and oils, demonstrating its role in food chemistry .

Case Study: Detection of Sugars Using p-Anisidine

A research study illustrated the use of this compound in paper chromatography for sugar detection. The method provided high sensitivity and specificity, allowing for effective analysis of carbohydrate content in various food samples.

Research Applications

Recent studies have explored the biological applications of this compound beyond traditional uses:

  • Molecular Biology : Research has shown that complexes formed with lanthanides using p-anisidine can act as luminescent probes in biomedical assays, enhancing detection capabilities in life sciences .
  • Anti-Cancer Activity : Investigations into lanthanide-coordinated complexes involving p-anisidine have revealed potential anti-cancer properties, indicating its future applicability in therapeutic development .

Mechanism of Action

The mechanism of action of p-anisidine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The methoxy group on the benzene ring also influences its reactivity by donating electron density, making the compound more reactive towards electrophiles.

Comparison with Similar Compounds

    o-Anisidine (2-methoxyaniline): An isomer of p-anisidine with the methoxy group at the ortho position.

    m-Anisidine (3-methoxyaniline): Another isomer with the methoxy group at the meta position.

    Aniline: The parent compound without any methoxy substitution.

Uniqueness: p-Anisidine hydrochloride is unique due to the para positioning of the methoxy group, which significantly affects its chemical properties and reactivity. This positioning makes it more suitable for certain reactions compared to its ortho and meta isomers. Additionally, the hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Biological Activity

p-Anisidine hydrochloride (CAS Number: 20265-97-8) is an aromatic amine primarily used as an intermediate in the synthesis of dyes and pharmaceuticals. Its biological activity has garnered attention due to its potential health risks, including carcinogenicity and toxicity. This article explores the compound's biological effects, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C7_7H9_9ClN\O
  • Molecular Weight : 159.60 g/mol
  • Melting Point : 215-220 °C
  • Solubility : Moderately soluble in water; more soluble in organic solvents.

Toxicological Profile

This compound exhibits several toxicological effects, primarily affecting the blood, kidneys, liver, and central nervous system. Key findings include:

  • Methemoglobinemia : Chronic exposure can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. Symptoms include cyanosis and fatigue .
  • Carcinogenic Potential : Studies indicate a potential link to bladder cancer. In a chronic study with Fischer 344 rats, this compound was administered in diet concentrations of 3000 ppm and 6000 ppm for 103 weeks. The results suggested no significant increase in overall tumor incidence but indicated a possible association with preputial gland tumors in male rats .

The biological activity of p-anisidine is largely attributed to its metabolic products and their interactions with cellular components:

  • Oxidative Stress : p-Anisidine can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
  • DNA Interaction : Metabolites of p-anisidine have been shown to bind covalently to DNA, potentially leading to mutations and cancer development .

Carcinogenicity Studies

A comprehensive bioassay conducted by the National Cancer Institute assessed the carcinogenic potential of this compound. The study involved administering varying concentrations of the compound to rats and mice over an extended period:

SpeciesDose (ppm)Observations
Rats3000No significant increase in overall tumor incidence; observed preputial gland tumors in males .
Mice6000No significant tumor development noted .

Despite these findings, the presence of tumors in specific instances suggests that further investigation is warranted.

Nephrotoxicity Assessment

In a nephrotoxicity study involving Fischer 344 rats, this compound was administered intraperitoneally at a dose of 120 mg/kg. Results indicated significant renal damage characterized by elevated levels of urinary N-acetyl-β-D-glucosaminidase (NAG), indicating renal tubular dysfunction .

Summary of Findings

The biological activity of this compound reveals a complex profile characterized by potential carcinogenicity and significant toxicity:

  • Health Risks : Chronic exposure poses serious health risks including methemoglobinemia and potential carcinogenic effects.
  • Regulatory Status : Due to its hazardous nature, regulatory bodies classify this compound as a substance requiring careful handling and monitoring.

Chemical Reactions Analysis

Schiff Base Formation

p-Anisidine hydrochloride reacts with aldehydes and ketones to form Schiff bases via condensation. This reaction is critical in analytical chemistry for detecting oxidation products in fats and oils, as unsaturated aldehydes generated during lipid oxidation form colored complexes absorbing at 350 nm .

Mechanism :

p Anisidine+RCHOSchiff base+HCl\text{p Anisidine}+\text{RCHO}\rightarrow \text{Schiff base}+\text{HCl}

The reaction occurs under mild conditions (room temperature, aqueous or alcoholic solvents) and is utilized in the p-anisidine value test , an official method by the American Oil Chemists' Society .

Oxidative Polymerization

This compound undergoes oxidative polymerization to form poly(p-anisidine) (PPA), a conductive polymer. Key parameters include:

Parameter Value/Condition Source
Oxidation potential+0.393 V vs. NHE
OxidantAmmonium persulfate
DopantHCl
Conductivity range1.00×1091.00\times 10^{-9}3.90×10143.90\times 10^{-14} S/cm

Applications :

  • PPA interfaces with Photosystem I (PSI) to enhance photoelectrochemical activity in biohybrid systems .

  • The polymer’s morphology (globular or rod-like structures) depends on synthesis conditions .

Acid-Base Reactions

As a hydrochloride salt, it dissociates in aqueous solutions to release HCl, forming the free base (p-anisidine):

C H NO HClC H NO+HCl\text{C H NO HCl}\rightarrow \text{C H NO}+\text{HCl}

This property makes it reactive toward bases, neutralizing them to regenerate the aromatic amine .

Metabolic Reactions

In biological systems, this compound undergoes enzymatic transformations:

  • O-Demethylation : Produces p-aminophenol .

  • N-Methylation : Forms N-methyl-p-anisidine .

Metabolite Toxicity :

  • p-Aminophenol is associated with nephrotoxicity and oxidative stress in renal cells .

  • Covalent binding to DNA and proteins via quinone-imine intermediates has been observed in vitro .

Decomposition and Incompatibilities

Under thermal or reactive conditions, this compound decomposes into hazardous products:

Condition Products Risk
Heating/Strong acidsHCl, CO, CO₂, NOₓToxic
Oxidizing agentsNitrated derivativesExplosive

Storage : Requires inert gas atmospheres and protection from moisture .

Catalytic Hydrogenation

While not directly involving the hydrochloride, the free base (p-anisidine) is synthesized via hydrogenation of 4-nitroanisole using catalysts like Raney-Ni or Pd-C . For example:

4 Nitroanisole+3Pd Cp Anisidine+2H O\text{4 Nitroanisole}+3\text{H }\xrightarrow{\text{Pd C}}\text{p Anisidine}+2\text{H O}

Industrial Process :

  • Solvent: Water/methanol mixtures .

  • Yield: >99% .

Properties

IUPAC Name

4-methoxyaniline;hydrochloride
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InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQYJLACQFYZHCO-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)N.Cl
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Molecular Formula

C7H9NO.ClH, C7H10ClNO
Record name P-ANISIDINE HYDROCHLORIDE
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Related CAS

104-94-9 (Parent)
Record name p-Anisidine hydrochloride
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DSSTOX Substance ID

DTXSID3020093
Record name p-Anisidinium chloride
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Molecular Weight

159.61 g/mol
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Physical Description

Grayish-black crystalline solid or brown crystals. (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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CAS No.

20265-97-8
Record name P-ANISIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-methoxy-, hydrochloride (1:1)
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Record name p-Anisidine hydrochloride
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Melting Point

457 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has p-Anisidine hydrochloride been implicated in any human health concerns?

A2: While no direct link between this compound and human cancers has been established, its structural similarity to other aromatic amines, some of which are known human carcinogens, raises concerns. The selection of 2,4-dimethoxyaniline hydrochloride, a related compound, for carcinogenicity bioassays was prompted by the observed elevated bladder cancer rates among workers in the dye manufacturing industry, where aromatic amines are commonly used. [] This underscores the importance of investigating the potential health risks associated with this compound and related compounds.

Q2: What is the role of this compound in analytical chemistry?

A3: this compound is a valuable reagent in carbohydrate analysis, particularly for detecting sugars on paper chromatograms. [, ] When sprayed onto a chromatogram, it reacts with reducing sugars, producing colored spots that enable visualization and differentiation of various sugars. This application highlights its utility in biochemical and analytical research settings.

Q3: Are there specific structural features of this compound that contribute to its applications?

A4: While specific structural data like molecular formula, weight, and spectroscopic information are not provided in these research papers, the presence of the amine group in this compound is crucial for its reactivity with reducing sugars in chromatographic detection methods. [, ] This chemical interaction forms the basis for its use in identifying and analyzing carbohydrates.

Q4: Beyond carcinogenicity studies, what other toxicological data are available for this compound?

A5: The research primarily focuses on carcinogenicity assessments in rats and mice. [, ] Information regarding other toxicological effects, such as genotoxicity, reproductive toxicity, or specific organ toxicity, is not detailed within these research papers.

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